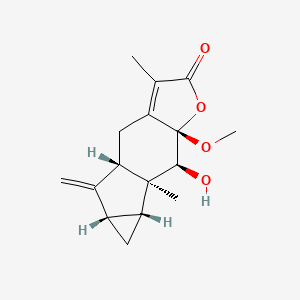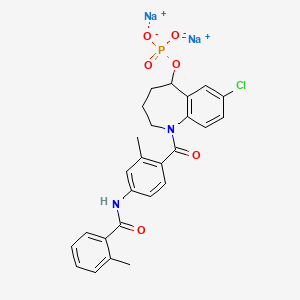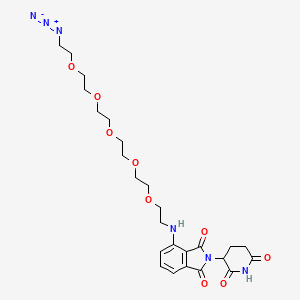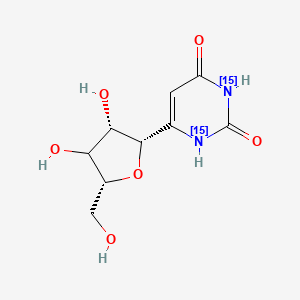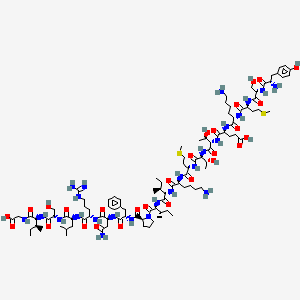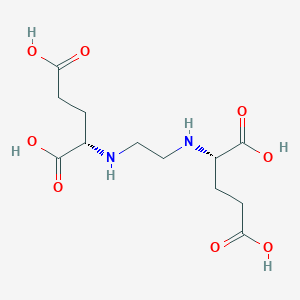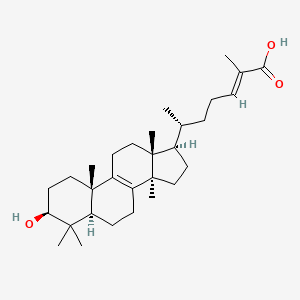
(3I(2),24E)-3-Hydroxylanosta-8,24-dien-26-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderic acid Z is primarily obtained through the extraction from Ganoderma lucidum. The biosynthesis of ganoderic acids involves the mevalonate pathway, where acetyl-coenzyme A is converted into various intermediates, eventually leading to the formation of triterpenoids . The process includes several enzymatic reactions, such as the condensation of acetyl-coenzyme A to form 3-hydroxy-3-methylglutaryl-coenzyme A, which is then reduced to mevalonate .
Industrial Production Methods: Industrial production of ganoderic acid Z involves the cultivation of Ganoderma lucidum under controlled conditions. Techniques such as submerged fermentation and solid-state fermentation are employed to enhance the yield of ganoderic acids . Optimization of growth media and environmental factors, such as pH, temperature, and nutrient availability, are crucial for maximizing production .
Chemical Reactions Analysis
Types of Reactions: Ganoderic acid Z undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used to introduce oxygen-containing functional groups into ganoderic acid Z.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce ketone or aldehyde groups to alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound, altering its biological activity.
Major Products Formed: The major products formed from these reactions include various derivatives of ganoderic acid Z with enhanced or modified pharmacological properties. These derivatives are often tested for improved efficacy in treating diseases .
Scientific Research Applications
Ganoderic acid Z has a wide range of scientific research applications:
Chemistry: It serves as a valuable compound for studying the biosynthesis and chemical modification of triterpenoids.
Biology: Research on ganoderic acid Z focuses on its role in cellular processes, such as apoptosis and cell cycle regulation.
Mechanism of Action
Ganoderic acid Z exerts its effects through various molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by modulating the expression of apoptosis-related proteins and inhibiting cell proliferation.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Antioxidant Activity: Ganoderic acid Z scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.
Comparison with Similar Compounds
Ganoderic acid Z is compared with other similar compounds, such as ganoderic acid A, ganoderic acid B, and lucidenic acids:
Ganoderic Acid A: Known for its potent anticancer and anti-inflammatory properties, but with a different molecular structure and slightly varied biological activities.
Ganoderic Acid B: Exhibits strong antioxidant activity and is often studied for its neuroprotective effects.
Lucidenic Acids: Another group of triterpenoids from Ganoderma lucidum, known for their anti-inflammatory and anti-diabetic properties.
Ganoderic acid Z stands out due to its unique combination of pharmacological activities and its potential for chemical modification to enhance its therapeutic effects.
Properties
CAS No. |
86420-19-1 |
|---|---|
Molecular Formula |
C30H48O3 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,19,21,24-25,31H,8-9,11-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24+,25+,28-,29-,30+/m1/s1 |
InChI Key |
KGELVXQPIUKGCO-SPPZYOJVSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387468.png)
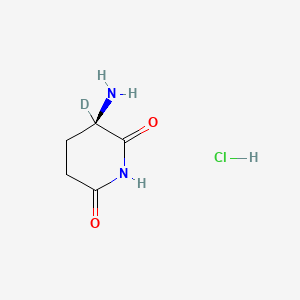
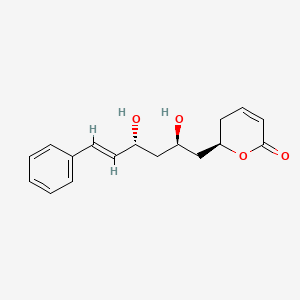
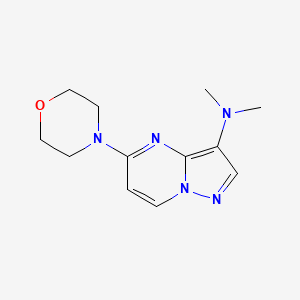
![6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12387489.png)
